Benzyl 4-(2-chloroethylcarbamoyl)piperidine-1-carboxylate
Description
Benzyl 4-(2-chloroethylcarbamoyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a benzyl carbamate group at the 1-position and a 2-chloroethylcarbamoyl substituent at the 4-position of the piperidine ring. Piperidine derivatives are widely explored in medicinal chemistry due to their versatility in targeting enzymes, receptors, and ion channels.
Properties
IUPAC Name |
benzyl 4-(2-chloroethylcarbamoyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3/c17-8-9-18-15(20)14-6-10-19(11-7-14)16(21)22-12-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQPQZMBKATFEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCCl)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(2-chloroethylcarbamoyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and 2-chloroethyl isocyanate. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The process involves the formation of a carbamate linkage between the piperidine ring and the benzyl group .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(2-chloroethylcarbamoyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Hydrolysis: Acidic or basic aqueous solutions can facilitate hydrolysis.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield azido or cyano derivatives, while hydrolysis can produce the corresponding amine and carboxylic acid derivatives .
Scientific Research Applications
Benzyl 4-(2-chloroethylcarbamoyl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, particularly in the development of new therapeutic agents.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 4-(2-chloroethylcarbamoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. The exact molecular pathways and targets are still under investigation, but the compound’s ability to form stable complexes with biological molecules is a key aspect of its mechanism .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table compares Benzyl 4-(2-chloroethylcarbamoyl)piperidine-1-carboxylate with structurally related piperidine derivatives:
Reactivity and Functional Group Impact
- Chloroethylcarbamoyl vs. Hydroxypropyl : The chloroethyl group in the target compound introduces electrophilic character, enabling alkylation reactions (e.g., DNA crosslinking in anticancer agents). In contrast, the hydroxypropyl group in CAS 99198-80-8 increases hydrophilicity, favoring solubility in aqueous media .
- Chloroethylcarbamoyl vs.
Biological Activity
Benzyl 4-(2-chloroethylcarbamoyl)piperidine-1-carboxylate is a compound with notable biological activity, particularly in the fields of neuropharmacology and cancer research. This article reviews its biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound can be characterized by its molecular formula . The compound features a piperidine ring, which is crucial for its biological activity, particularly in modulating neurotransmitter systems.
The primary mechanism through which this compound exerts its effects is through the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh). By inhibiting AChE, the compound increases levels of ACh, enhancing cholinergic transmission, which is beneficial in conditions such as Alzheimer's disease .
Neuropharmacological Effects
Research has demonstrated that derivatives of piperidine compounds, including this compound, exhibit significant activity against AChE. This inhibition correlates with improvements in cognitive function in animal models of Alzheimer's disease . The structure-activity relationship (SAR) studies indicate that modifications to the piperidine ring can enhance potency and selectivity for AChE inhibition.
Anticancer Properties
Recent studies have also explored the anticancer potential of this compound. It has been suggested that small molecule inhibitors targeting the PD-1/PD-L1 pathway could be developed from similar structures. These inhibitors can disrupt immunosuppressive signals in tumors, potentially enhancing T-cell responses against cancer cells . The ability to modulate immune checkpoints presents a promising avenue for therapeutic development.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the key functional groups in Benzyl 4-(2-chloroethylcarbamoyl)piperidine-1-carboxylate, and how do they influence its reactivity?
- The compound contains a piperidine ring (providing structural rigidity), a benzyl carboxylate group (enhancing lipophilicity), and a 2-chloroethylcarbamoyl substituent (offering electrophilic reactivity for nucleophilic substitutions). The chloroethyl group can undergo displacement reactions with amines or thiols, while the benzyl ester is susceptible to hydrogenolysis. These functional groups make it a versatile intermediate for synthesizing bioactive molecules .
Q. What are common synthetic routes for this compound?
- A typical route involves reacting 4-aminopiperidine with 2-chloroethyl isocyanate to form the carbamoyl intermediate, followed by benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) to introduce the benzyl carboxylate group. Purification via column chromatography or recrystallization ensures high yields .
Q. What safety precautions are recommended during handling?
- Due to limited toxicological data, assume acute toxicity. Use PPE (nitrile gloves, goggles, lab coat), work in a fume hood , and avoid skin/eye contact. In case of exposure, flush eyes/skin with water for 15 minutes and seek medical attention. Store in a sealed container away from oxidizers and moisture .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent choice : Dichloromethane or THF minimizes side reactions.
- Base selection : Triethylamine or DMAP enhances carbamate formation.
- Temperature control : Maintain 0–5°C during benzylation to prevent decomposition.
- Catalysis : Add catalytic DMAP to accelerate acylation. Monitor progress via TLC or HPLC .
Q. What spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Confirm regiochemistry of the piperidine ring (e.g., δ 5.1 ppm for benzyl CH2) and carbamoyl group (δ 3.3–3.7 ppm for chloroethyl CH2).
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C16H20ClN2O3: 323.1164).
- IR : Identify carbonyl stretches (~1700 cm⁻¹ for ester and carbamate) .
Q. How should contradictory data on toxicity or stability be addressed?
- Cross-reference SDS documents from multiple suppliers (e.g., Combi-Blocks vs. TCI America) and conduct preliminary assays:
- Ames test for mutagenicity.
- In vitro cytotoxicity (e.g., HepG2 cells) to assess acute toxicity.
- Stability studies under varying pH/temperature to identify degradation pathways .
Q. What strategies are effective in designing biological activity studies?
- Target identification : Screen against GPCRs or kinases using computational docking (e.g., AutoDock Vina).
- In vitro assays : Measure IC50 in enzyme inhibition assays (e.g., proteases).
- SAR studies : Synthesize analogs (e.g., replacing chloroethyl with hydroxyethyl) to evaluate pharmacophore requirements .
Q. How can structure-activity relationship (SAR) data be interpreted to guide drug design?
- Compare analogs with varying substituents:
- Chloroethyl vs. propyl groups : Assess impact on lipophilicity (logP) and binding affinity.
- Benzyl vs. methyl esters : Evaluate metabolic stability (e.g., susceptibility to esterases).
Methodological Considerations
- Synthetic Challenges : Side reactions (e.g., over-alkylation) can occur; optimize stoichiometry and reaction time.
- Data Validation : Cross-check NMR assignments with DEPT-135 and HSQC experiments to resolve overlapping signals.
- Ecological Impact : Follow EPA guidelines for waste disposal to prevent environmental release of chlorinated byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
